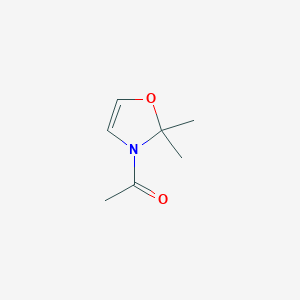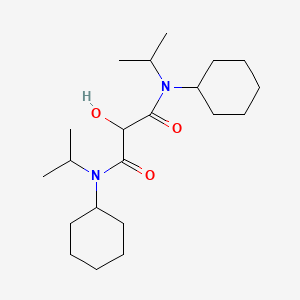
N~1~,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide is a chemical compound known for its unique structure and properties This compound is characterized by the presence of cyclohexyl and isopropyl groups attached to a central hydroxypropanediamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide typically involves the reaction of cyclohexylamine with isopropylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product formation. The process may also involve purification steps such as recrystallization to obtain the compound in its pure form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques, such as chromatography, further enhances the purity of the compound, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.
Applications De Recherche Scientifique
N~1~,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N1,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Dicyclohexylcarbodiimide
- N,N’-Dicyclohexylurea
- N,N’-Dicyclohexyl-2-hydroxy-1,3-propanediaminium
Uniqueness
N~1~,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide is unique due to its specific combination of cyclohexyl and isopropyl groups attached to a hydroxypropanediamide core. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
111635-29-1 |
|---|---|
Formule moléculaire |
C21H38N2O3 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
N,N'-dicyclohexyl-2-hydroxy-N,N'-di(propan-2-yl)propanediamide |
InChI |
InChI=1S/C21H38N2O3/c1-15(2)22(17-11-7-5-8-12-17)20(25)19(24)21(26)23(16(3)4)18-13-9-6-10-14-18/h15-19,24H,5-14H2,1-4H3 |
Clé InChI |
CFHQGZGFELQJMD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1CCCCC1)C(=O)C(C(=O)N(C2CCCCC2)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)
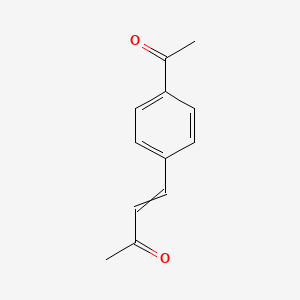
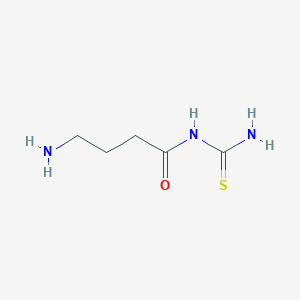
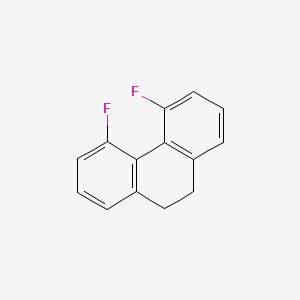

![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)
![2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate](/img/structure/B14315544.png)
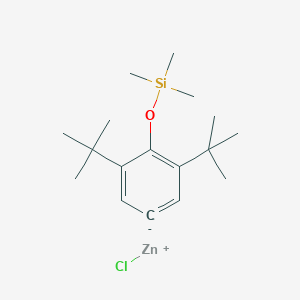
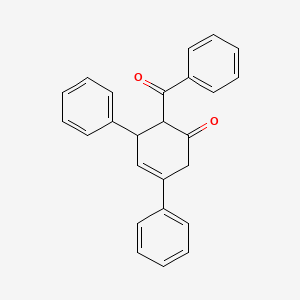
![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)
![Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol](/img/structure/B14315582.png)
